(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester
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Overview
Description
A 924 is an antineoplastic amino acid derivative.
Scientific Research Applications
Synthesis and Applications
Esters of Potent Gamma-Aminobutyric Acid Agonists
Esters like the one have been synthesized for their potential as prodrugs. For example, esters of isoguvacine have been studied for their chemical stability and hydrolysis rates, linking their hydrolysis rate to potential medical applications (Falch, Krogsgaard‐Larsen, & Christensen, 1981).
Chelators for Protein Labeling
Similar compounds have been used in preparing carboxymethyl-substituted bifunctional chelators, crucial in creating protein-reactive derivatives. This application is vital in bioconjugation and labeling studies (Kline, Betebenner, & Johnson, 1991).
Polymerization and Material Science
Such esters are also utilized in the field of material science. For instance, they are involved in the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, showcasing their role in creating advanced polymeric materials (Dalil et al., 2000).
Synthesis of Amino Acid Derivatives
These esters play a role in the synthesis of bis-amino acid derivatives, which are crucial in peptide and protein engineering. The process involves various coupling reactions, underscoring the versatility of such esters in synthetic chemistry (Ferreira et al., 2009).
Properties
CAS No. |
65132-74-3 |
---|---|
Molecular Formula |
C30H57N7O11 |
Molecular Weight |
691.8 g/mol |
IUPAC Name |
(2S)-2-[bis[(butoxycarbonylamino)methyl]amino]-5-[bis[(butoxycarbonylamino)methyl]carbamoylamino]pentanoic acid |
InChI |
InChI=1S/C30H57N7O11/c1-5-9-16-45-27(41)32-20-36(21-33-28(42)46-17-10-6-2)24(25(38)39)14-13-15-31-26(40)37(22-34-29(43)47-18-11-7-3)23-35-30(44)48-19-12-8-4/h24H,5-23H2,1-4H3,(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,44)(H,38,39)/t24-/m0/s1 |
InChI Key |
TUWMBEXKRLHQRM-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCOC(=O)NCN(CNC(=O)OCCCC)[C@@H](CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O |
SMILES |
CCCCOC(=O)NCN(CNC(=O)OCCCC)C(CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O |
Canonical SMILES |
CCCCOC(=O)NCN(CNC(=O)OCCCC)C(CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O |
Appearance |
Solid powder |
65132-74-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,8-di-N-bis(n-butyloxycarbonylaminomethyl)-L-citrulline A 924 A-924 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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